molecular formula C11H14O2 B1337799 2-[2-(Benzyloxy)ethyl]oxirane CAS No. 94426-72-9

2-[2-(Benzyloxy)ethyl]oxirane

Cat. No.: B1337799
CAS No.: 94426-72-9
M. Wt: 178.23 g/mol
InChI Key: WEEINLJFNLBGTR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

They are known to react with a variety of nucleophiles, including amines .

Mode of Action

The mode of action of 2-[2-(Benzyloxy)ethyl]oxirane involves a nucleophilic attack on the oxirane ring. The oxygen in the oxirane ring can act as a nucleophile in competition with nitrogen, but this is a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Pharmacokinetics

The compound’s molecular weight of 17823 suggests it could potentially be absorbed and distributed in the body. The benzyloxy group might also influence its lipophilicity and thus its absorption and distribution.

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be at 0-8°C , suggesting that higher temperatures might affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[2-(Benzyloxy)ethyl]oxirane can be synthesized through the reaction of benzyl alcohol with ethylene oxide under basic conditions . The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the oxirane ring.

Industrial Production Methods

On an industrial scale, the production of this compound involves the catalytic oxidation of ethylene by air, followed by the reaction with benzyl alcohol . This method ensures high yield and purity of the compound.

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

1.1. Role as a Synthetic Intermediate

2-[2-(Benzyloxy)ethyl]oxirane serves as a valuable synthetic intermediate in the development of pharmaceuticals. Its unique structure allows for functionalization that can lead to bioactive compounds. For instance, the compound is utilized in synthesizing inhibitors for various biological targets, including enzymes involved in disease pathways.

  • Case Study: BACE1 Inhibitors
    Research has indicated that compounds derived from this compound can act as β-secretase (BACE1) inhibitors, which are crucial in the treatment of Alzheimer's disease. The structure-activity relationship (SAR) studies have shown that modifications to the oxirane ring can enhance potency and selectivity against BACE1 while minimizing off-target effects .

1.2. Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of this compound. For example, compounds synthesized from this oxirane have demonstrated cytotoxic effects against various cancer cell lines.

  • Data Summary: Cytotoxicity Testing
    A derivative of this compound was tested against HepG2 liver cancer cells, showing an IC50 value of 1.02 µg/mL, indicating significant anticancer activity .

Polymer Science

2.1. Epoxy Resins

The compound is also explored for its utility in the formulation of epoxy resins due to its reactive epoxide group. These resins are widely used in coatings, adhesives, and composite materials.

  • Table: Properties of Epoxy Resins Derived from this compound
PropertyValue
Glass Transition Temp120 °C
Tensile Strength60 MPa
HardnessShore D 85

This table summarizes key properties that make these resins suitable for high-performance applications in various industries.

2.2. Crosslinking Agent

In addition to being a component of epoxy formulations, this compound acts as a crosslinking agent that enhances the mechanical properties of polymers when cured with amines or other hardeners.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves the epoxidation of benzyloxy-substituted alkenes using peracids or other oxidizing agents.

  • Synthesis Pathway Example:

Alkene+PeracidEpoxide\text{Alkene}+\text{Peracid}\rightarrow \text{Epoxide}This reaction mechanism illustrates how the compound can be efficiently synthesized in laboratory settings.

Biological Activity

2-[2-(Benzyloxy)ethyl]oxirane, commonly referred to as a benzyloxy derivative of oxirane, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features an epoxide group (oxirane) attached to a benzyloxyethyl moiety. Its unique stereochemistry and functional groups are crucial for its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of oxirane can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Table 1: Antimicrobial Activity of Oxirane Derivatives

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
2-Phenoxyethyl oxiraneS. aureus16 µg/mL
3-Hydroxy-6-(3-phenoxyphenyl)-2-propionyl-2-cyclohexen-1-oneP. aeruginosa8 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been noted that compounds with similar structures can induce apoptosis in cancer cells by activating specific signaling pathways. For example, a study highlighted the compound's ability to modulate the expression of apoptosis-related proteins, leading to increased cell death in cancer cell lines.

Case Study: Apoptosis Induction
In vitro studies demonstrated that treatment with this compound resulted in:

  • Increased caspase-3 activity.
  • Upregulation of pro-apoptotic proteins (e.g., Bax).
  • Downregulation of anti-apoptotic proteins (e.g., Bcl-2).

These findings suggest that this compound may serve as a lead structure for developing novel anticancer therapies.

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Interaction with Cellular Targets : The epoxide group can react with nucleophiles in biological systems, potentially modifying proteins and altering their function.
  • Signal Transduction Modulation : The compound may influence key signaling pathways involved in cell proliferation and apoptosis, such as the MAPK and PI3K/Akt pathways.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress, contributing to their antimicrobial and anticancer effects.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Studies have explored various synthetic routes and modifications to improve potency and selectivity against target pathogens or cancer cells.

Table 2: Synthetic Routes for Enhanced Activity

Synthetic MethodYield (%)Comments
Nucleophilic substitution85High yield with minimal by-products
Epoxidation of benzyloxyalkene75Effective but requires careful control
Ring-opening reactions90Useful for generating derivatives

Properties

IUPAC Name

2-(2-phenylmethoxyethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-4-10(5-3-1)8-12-7-6-11-9-13-11/h1-5,11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEINLJFNLBGTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCOCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447190
Record name 2-[2-(Benzyloxy)ethyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94426-72-9
Record name 2-[2-(Benzyloxy)ethyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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